ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate
Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes an ethyl group (C2H5), a phenyl group (C6H5), and an acetyloxy group (CH3COO). The “(3R)” notation indicates that the compound has a specific configuration at the 3rd carbon atom, according to the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
Esters, including this compound, can undergo a number of reactions. One of the most common is hydrolysis, which is the reaction of the ester with water to form an alcohol and a carboxylic acid . The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the phenyl group could potentially increase the compound’s hydrophobicity, while the ester group could make it susceptible to hydrolysis .Scientific Research Applications
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Organic & Biomolecular Chemistry
- This field involves the application of the Ugi reaction with multiple amino acid-derived components for the synthesis of piperazine-based minimalist peptidomimetics .
- The method involves a sequential Ugi reaction/cyclization two-step strategy .
- Preliminary biological evaluation of two different resistant hepatocellular carcinoma cellular lines has revealed promising antiproliferative activity for selected compounds .
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- Boronic acids and their esters, such as phenylboronic pinacol esters, are highly considered compounds for the design of new drugs and drug delivery devices .
- The kinetics of hydrolysis of these esters is dependent on the substituents in the aromatic ring and the pH .
- These compounds are only marginally stable in water, which is a significant factor to consider when using these esters for pharmacological purposes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (3R)-3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLMHBSEKREMAQ-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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